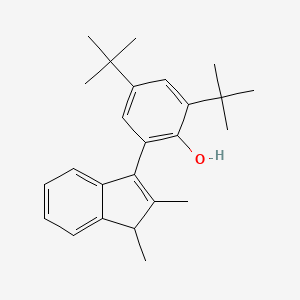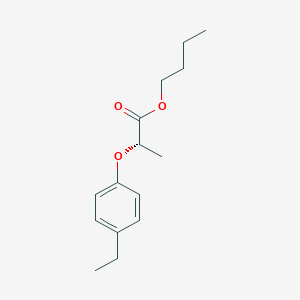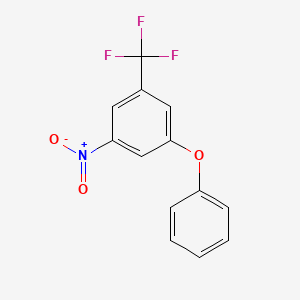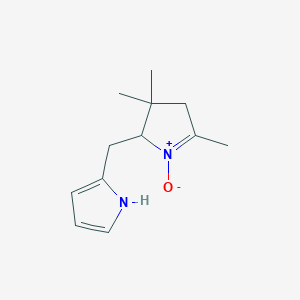![molecular formula C19H20O2S B12573954 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one CAS No. 596119-48-1](/img/structure/B12573954.png)
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one ist eine organische Verbindung mit einer komplexen Struktur, die eine Sulfanyl-Gruppe, eine Phenylethyl-Gruppe und einen Oxolanon-Ring umfasst
Herstellungsmethoden
Die Synthese von this compound umfasst mehrere Schritte. Eine gängige Methode beinhaltet die Reaktion von 4-Methylthiophenol mit 2-Phenylethylbromid, wodurch ein Zwischenprodukt gebildet wird, das dann zu dem Oxolanon-Ring cyclisiert wird. Die Reaktionsbedingungen beinhalten typischerweise die Verwendung einer Base wie Natriumhydrid oder Kaliumcarbonat und einem aprotischen Lösungsmittel wie Dimethylformamid (DMF) oder Tetrahydrofuran (THF). Industrielle Produktionsmethoden können ähnliche Synthesewege beinhalten, die jedoch für die großtechnische Produktion optimiert sind, einschließlich der Verwendung von kontinuierlichen Durchflussreaktoren und automatisierter Syntheseausrüstung .
Vorbereitungsmethoden
The synthesis of 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one involves several steps. One common method includes the reaction of 4-methylthiophenol with 2-phenylethyl bromide to form an intermediate, which is then cyclized to produce the oxolanone ring. The reaction conditions typically involve the use of a base such as sodium hydride or potassium carbonate and an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment .
Analyse Chemischer Reaktionen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one durchläuft verschiedene chemische Reaktionen, darunter:
Oxidation: Die Sulfanyl-Gruppe kann mit Oxidationsmitteln wie Wasserstoffperoxid oder m-Chlorperbenzoesäure zu einem Sulfoxid oder Sulfon oxidiert werden.
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zum entsprechenden Alkohol reduziert werden.
Substitution: Die Phenylethyl-Gruppe kann unter geeigneten Bedingungen elektrophile aromatische Substitutionsreaktionen, wie z. B. Nitrierung oder Halogenierung, eingehen.
Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, sind organische Lösungsmittel, Katalysatoren und kontrollierte Temperaturen. Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen verwendeten Reagenzien und Bedingungen ab .
Wissenschaftliche Forschungsanwendungen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen eingesetzt.
Biologie: Die Verbindung wird auf ihre potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und krebshemmender Eigenschaften, untersucht.
Medizin: Die Forschung läuft, um ihr Potenzial als therapeutisches Mittel für verschiedene Krankheiten zu untersuchen.
Wirkmechanismus
Der Wirkungsmechanismus von 5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und -wegen. Die Sulfanyl-Gruppe kann kovalente Bindungen mit nukleophilen Stellen an Proteinen und Enzymen bilden, wodurch ihre Aktivität möglicherweise gehemmt wird. Die Phenylethyl-Gruppe kann mit hydrophoben Taschen in Zielmolekülen interagieren, wodurch die Bindungsaffinität der Verbindung verstärkt wird. Diese Interaktionen können verschiedene biologische Wege modulieren, was zu den beobachteten Wirkungen der Verbindung führt .
Vergleich Mit ähnlichen Verbindungen
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)oxolan-2-one kann mit ähnlichen Verbindungen verglichen werden, wie z. B.:
5-[(4-Methylphenyl)sulfinyl]-4-(2-phenylethyl)oxolan-2-one: Diese Verbindung hat eine Sulfinyl-Gruppe anstelle einer Sulfanyl-Gruppe, was ihre Reaktivität und biologische Aktivität beeinflussen kann.
5-[(4-Methylphenyl)sulfonyl]-4-(2-phenylethyl)oxolan-2-one:
5-[(4-Methylphenyl)sulfanyl]-4-(2-phenylethyl)tetrahydrofuran: Diese Verbindung hat einen Tetrahydrofuran-Ring anstelle eines Oxolanon-Rings, was ihre Stabilität und Reaktivität beeinflussen kann.
Eigenschaften
CAS-Nummer |
596119-48-1 |
|---|---|
Molekularformel |
C19H20O2S |
Molekulargewicht |
312.4 g/mol |
IUPAC-Name |
5-(4-methylphenyl)sulfanyl-4-(2-phenylethyl)oxolan-2-one |
InChI |
InChI=1S/C19H20O2S/c1-14-7-11-17(12-8-14)22-19-16(13-18(20)21-19)10-9-15-5-3-2-4-6-15/h2-8,11-12,16,19H,9-10,13H2,1H3 |
InChI-Schlüssel |
UJGCMAAILMVLHM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)SC2C(CC(=O)O2)CCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-[2-Butyl-4-(3-methylphenyl)-1,3-thiazol-5-YL]-2-pyridyl]phenylacetamide](/img/structure/B12573871.png)
![5-{(E)-[4-(Dimethylamino)phenyl]diazenyl}benzene-1,3-dicarbonyl dichloride](/img/structure/B12573873.png)


![6-tert-Butyl-3-[(1H-imidazol-2-yl)amino]-2,4-dimethylphenol](/img/structure/B12573884.png)
![N-(2-Thienylmethyl)-2-([1,2,4]triazolo[4,3-a]pyrimidin-3-ylsulfanyl)acetamide](/img/structure/B12573891.png)


![3-(4-Methoxyphenyl)-2,3-dihydro-1H-naphtho[1,2-e][1,3]oxazine](/img/structure/B12573910.png)

![[(2R)-3-[hydroxy-[2-[2-[3-(pyridin-2-yldisulfanyl)propanoylamino]ethoxycarbonylamino]ethoxy]phosphoryl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B12573923.png)



